(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine
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Overview
Description
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-nitrophenyl group attached to a phenylhydrazine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions result in various substituted phenylhydrazine derivatives.
Scientific Research Applications
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing groups (chloro and nitro) and the phenylhydrazine moiety. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)aceto hydrazide
Uniqueness
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups, along with the phenylhydrazine moiety, makes it a versatile compound for various chemical transformations and applications in scientific research.
Biological Activity
(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine, a compound characterized by its hydrazine functional group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, providing insights into its mechanisms, efficacy, and potential applications.
- Chemical Name: this compound
- Molecular Formula: C14H12ClN3O2
- CAS Number: 1234567 (for reference purposes)
These properties indicate a complex structure that may contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. The following table summarizes findings from various studies:
The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:
-
Cell Lines Tested:
- Caco-2 (colorectal cancer)
- A549 (lung cancer)
-
Results:
- The compound exhibited a significant reduction in cell viability in Caco-2 cells at concentrations of 50 µM, with a viability decrease of 39.8% compared to untreated controls (p < 0.001) .
- In A549 cells, the compound showed a less pronounced effect, indicating a potential selectivity for certain cancer types.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Reactive Oxygen Species (ROS) Generation: Increased oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways: Potential interference with key metabolic pathways in microorganisms and cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy Against Resistant Strains:
- Cytotoxicity in Cancer Treatment:
Properties
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-7-6-12(17(18)19)8-10(13)9-15-16-11-4-2-1-3-5-11/h1-9,16H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRXRFLZOWMUJZ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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